

Efrapeptin F: A Technical Guide to its Mechanism of ATP Synthase Inhibition

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Compound of Interest

Compound Name: Efrapeptin F

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Introduction

Efrapeptin F, a member of the **efrapeptin** family of lipophilic peptide antibiotics produced by fungi of the genus *Tolypocladium*, is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V). This enzyme is central to cellular energy metabolism, responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient. The unique inhibitory action of **efrapeptin F** has made it a valuable tool in mitochondrial research and a subject of interest in drug development. This technical guide provides an in-depth analysis of the mechanism by which **efrapeptin F** inhibits ATP synthase, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Inhibition

Efrapeptin F inhibits both the ATP synthesis and hydrolysis activities of F1F0-ATP synthase.^[1]^[2] Its primary target is the F1 catalytic domain of the enzyme. The binding of **efrapeptin F** induces a state that prevents the necessary conformational changes required for the enzyme's rotary catalytic mechanism.

Specifically, **efrapeptin F** binds within a large central cavity of the F1 domain.^[1] This binding site is lined by residues from the β E (empty), α E, and α TP subunits, as well as the α -helical

structure of the γ subunit.[1] The interaction is predominantly hydrophobic, with the potential for two intermolecular hydrogen bonds further stabilizing the complex.[1]

The crucial consequence of **efrapeptin F** binding is the prevention of the β E subunit from transitioning into a nucleotide-binding conformation.[2][3][4] This conformational change is a fundamental step in the binding change mechanism of ATP synthesis, where the three catalytic β subunits cycle through "open" (empty), "loose" (ADP and P_i binding), and "tight" (ATP synthesis) states. By locking the β E subunit in an open or "empty" state, **efrapeptin F** effectively stalls the rotation of the central γ subunit, thereby inhibiting the entire catalytic cycle. During ATP synthesis, the mode of inhibition by efrapeptin is competitive with respect to both ADP and phosphate.[1][5]

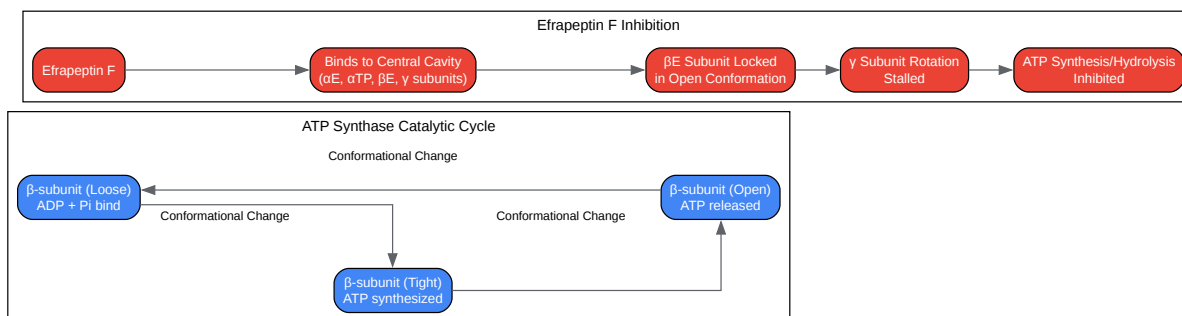
Quantitative Inhibition Data

The following table summarizes the key quantitative parameters describing the inhibition of ATP synthase by efrapeptin.

Parameter	Value	Species/System	Notes	Reference
Dissociation Constant (Kd)	10 nM (10^{-8} M)	Bovine Heart Submitochondrial Particles	Estimated for the enzyme-inhibitor complex under conditions for either ATP synthesis or hydrolysis.[5]	[5]
Inhibition Stoichiometry	0.56 mol/mol F1	Bovine Heart Submitochondrial Particles	Molar ratio of efrapeptin to F1-ATPase required for 50% inhibition of ATP hydrolysis activity.[5]	[5]

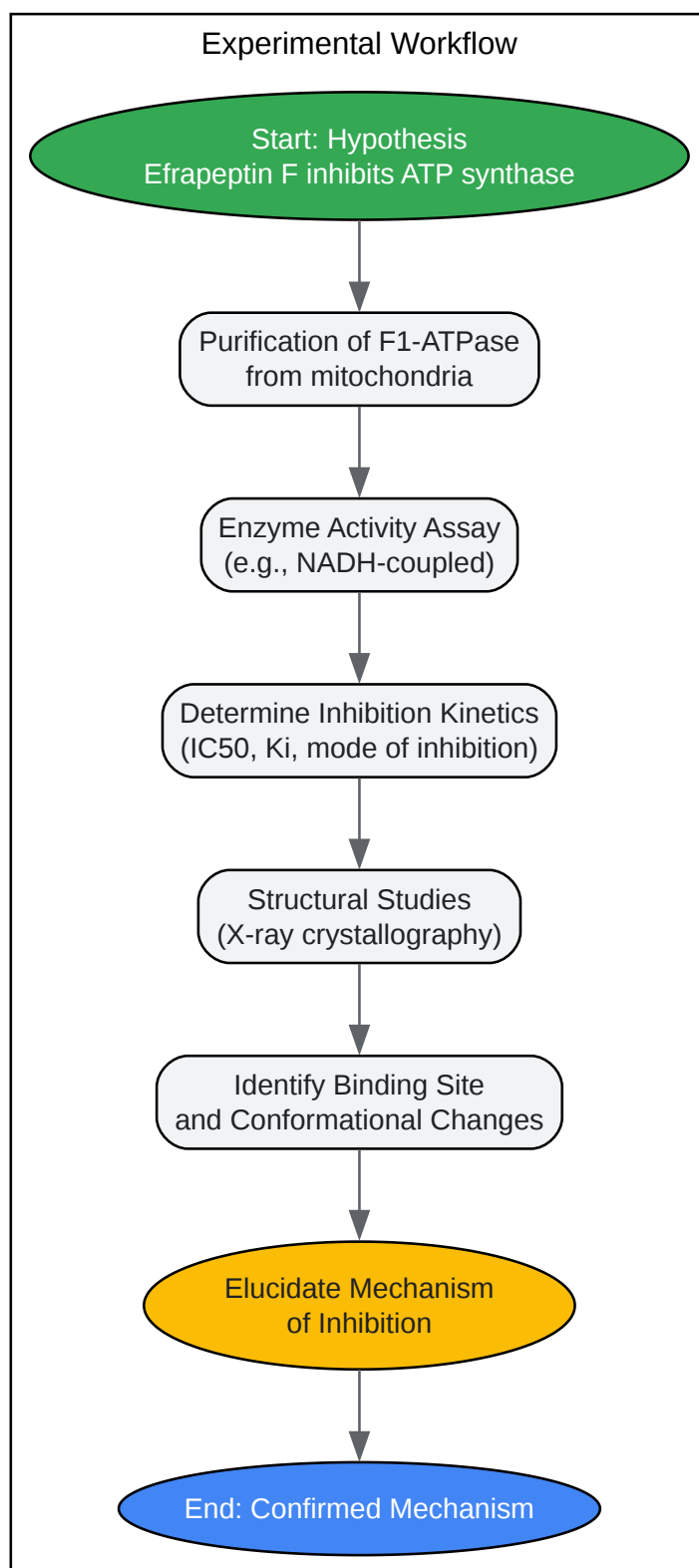
Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of **efrapeptin F** inhibition and the logical flow of its investigation.



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Caption: Mechanism of ATP synthase inhibition by **efrapeptin F**.



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